
3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
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Overview
Description
3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine, ethoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Bromination: The starting material, 2-ethoxybenzene, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Sulfonation: The brominated intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.
Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonate group can form ionic interactions with positively charged residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylboronic Acid: Similar in structure but lacks the sulfonate and bromine groups.
3,5-Dimethylphenyl Isocyanate: Contains an isocyanate group instead of the sulfonate group.
3,5-Dimethoxyphenylboronic Acid: Similar but with methoxy groups instead of ethoxy and lacks the bromine and sulfonate groups.
Uniqueness
3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the sulfonate group enhances its solubility in polar solvents, while the bromine atom provides a site for further functionalization through substitution reactions. The ethoxy group can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEVPROIIWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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